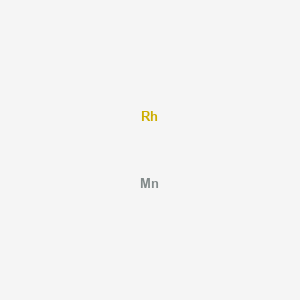

Iridium;uranium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iridium and uranium form a series of intermetallic compounds that exhibit unique properties due to the combination of these two elements. Iridium is a transition metal known for its high density, corrosion resistance, and catalytic properties. Uranium, on the other hand, is an actinide metal known for its radioactive properties and its use in nuclear reactors and weapons.

Méthodes De Préparation

The preparation of iridium-uranium compounds typically involves high-temperature synthesis methods. One common method is induction melting under vacuum conditions using beryllia crucibles. This method involves heating the component metals to high temperatures to form the desired intermetallic compounds. For alloys containing higher percentages of iridium, arc melting under a helium atmosphere is often used to prevent violent reactions that can occur during the melting process .

Analyse Des Réactions Chimiques

Iridium-uranium compounds undergo various chemical reactions, including oxidation, reduction, and phase transitions. The phase diagram of the iridium-uranium system reveals several intermetallic compounds, such as U3Ir, UIr, and UIr3, each with distinct melting points and solid-state transitions. These compounds exhibit different solubility limits and phase transformations at specific temperatures. For example, iridium lowers the gamma-beta uranium transformation temperature to about 681°C and the beta-alpha transformation to about 565°C .

Applications De Recherche Scientifique

Iridium-uranium compounds have significant scientific research applications due to their unique properties. In materials science, these compounds are studied for their potential use in high-temperature and corrosion-resistant materials. In nuclear technology, the combination of iridium’s stability and uranium’s radioactive properties makes these compounds suitable for use in nuclear reactors and other nuclear applications. Additionally, iridium-uranium compounds are investigated for their catalytic properties, which can be utilized in various chemical reactions and industrial processes .

Mécanisme D'action

The mechanism of action of iridium-uranium compounds is primarily related to their structural and electronic properties. The combination of iridium and uranium results in compounds with unique crystal structures and bonding characteristics. These properties influence the compounds’ stability, reactivity, and catalytic activity. For example, the presence of iridium can stabilize certain oxidation states of uranium, affecting the overall reactivity and behavior of the compound in various chemical environments .

Comparaison Avec Des Composés Similaires

Iridium-uranium compounds can be compared with other intermetallic compounds involving transition metals and actinides. Similar compounds include uranium-platinum, uranium-palladium, and uranium-rhodium intermetallics. Each of these compounds exhibits unique properties based on the specific transition metal involved. For example, uranium-platinum compounds are known for their catalytic properties, while uranium-rhodium compounds are studied for their high-temperature stability. The uniqueness of iridium-uranium compounds lies in the combination of iridium’s high density and corrosion resistance with uranium’s radioactive properties, making them suitable for specialized applications in nuclear technology and materials science .

Propriétés

Numéro CAS |

12315-78-5 |

|---|---|

Formule moléculaire |

IrU3 |

Poids moléculaire |

906.30 g/mol |

Nom IUPAC |

iridium;uranium |

InChI |

InChI=1S/Ir.3U |

Clé InChI |

SANBBLHPDWGACI-UHFFFAOYSA-N |

SMILES canonique |

[Ir].[U].[U].[U] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-4-[1-(methylamino)-2-phenylethyl]phenol](/img/structure/B14728117.png)

![3-(Ethoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14728122.png)

![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)

![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)

![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)